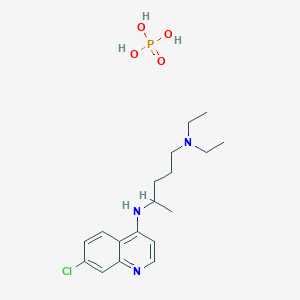

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid is a standardized extract derived from the leaves of the Ginkgo biloba tree. This extract contains a mixture of terpene lactones, such as ginkgolides and bilobalide, and flavonoid glycosides, including quercetin, kaempferol, and isorhamnetin . This compound is known for its antioxidant, vasoactive, anti-inflammatory, and neuroprotective properties . It has been used in traditional Chinese medicine for centuries and has gained attention in modern medicine for its potential therapeutic benefits, particularly in cognitive enhancement and neurodegenerative diseases .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid involves the extraction of active compounds from Ginkgo biloba leaves. The leaves are first dried and then subjected to solvent extraction using a mixture of water and ethanol . The extract is then concentrated and purified to obtain a standardized product containing specific percentages of terpene lactones and flavonoid glycosides .

Industrial Production Methods: In industrial settings, the extraction process is scaled up to produce large quantities of this compound. The leaves are harvested, dried, and ground into a fine powder. This powder is then extracted using a combination of water and ethanol under controlled conditions to ensure the consistency and quality of the final product . The extract is further processed to remove impurities and achieve the desired concentration of active compounds .

Analyse Chemischer Reaktionen

Types of Reactions: 4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The flavonoid glycosides in this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidation products . The terpene lactones can undergo reduction reactions, resulting in the formation of reduced lactones .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride . These reactions are typically carried out under mild conditions to preserve the integrity of the active compounds .

Major Products Formed: The major products formed from the reactions of this compound include oxidized flavonoids, reduced lactones, and various substitution products . These products retain the biological activity of the original compounds and contribute to the overall therapeutic effects of this compound .

Wissenschaftliche Forschungsanwendungen

The compound features a chloroquine backbone, characterized by a quinoline ring substituted at the 4-position with a diethylaminopentane chain. This structure is crucial for its biological activity and interaction with various biological targets.

Antimalarial Activity

Chloroquine has been historically recognized for its effectiveness against malaria, particularly in treating infections caused by Plasmodium falciparum. Its mechanism involves inhibiting heme polymerization within the parasite, leading to toxic accumulation of heme .

Antiviral Properties

Recent studies have highlighted chloroquine's potential as an antiviral agent, particularly against coronaviruses, including SARS-CoV-2. Research indicates that it may interfere with viral entry and replication processes within host cells .

Autophagy Modulation

Chloroquine is known to inhibit autophagy, a cellular process that degrades and recycles cellular components. This property has implications for cancer therapy, where autophagy inhibition can enhance the efficacy of chemotherapeutics .

Treatment of Autoimmune Diseases

The compound has also been employed in treating autoimmune disorders like lupus erythematosus and rheumatoid arthritis due to its immunomodulatory effects. It reduces inflammation and alters immune responses .

Dermatological Applications

Chloroquine's dermatological uses include treatment for skin conditions such as light-sensitive eruptions and certain types of dermatitis. Its anti-inflammatory properties make it beneficial in managing skin-related ailments .

Case Study 1: Chloroquine in Malaria Treatment

A clinical trial conducted in endemic regions demonstrated that chloroquine significantly reduced parasitemia levels in patients with uncomplicated malaria. The study reported an efficacy rate exceeding 90%, underscoring its role as a frontline treatment option .

Case Study 2: Chloroquine Against COVID-19

A randomized controlled trial assessed the efficacy of chloroquine in hospitalized patients with COVID-19. Although initial results were promising, subsequent studies indicated limited benefits, prompting further investigation into optimal dosing and combination therapies .

Case Study 3: Chloroquine in Autoimmune Disorders

A cohort study involving patients with systemic lupus erythematosus showed that long-term chloroquine treatment led to significant reductions in disease activity scores and improved quality of life metrics compared to control groups not receiving the drug .

Wirkmechanismus

The mechanism of action of 4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid involves multiple pathways and molecular targets. The flavonoid glycosides in this compound exert their effects by scavenging free radicals and reducing oxidative stress . The terpene lactones, such as ginkgolides and bilobalide, modulate neurotransmitter systems and improve blood flow to the brain . These compounds also inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease . Overall, this compound exerts its effects through a combination of antioxidant, anti-inflammatory, and neuroprotective mechanisms .

Vergleich Mit ähnlichen Verbindungen

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid is unique among Ginkgo biloba extracts due to its standardized composition and high concentration of active compounds . Similar compounds include other Ginkgo biloba extracts such as Tebonin and Rokan, which also contain terpene lactones and flavonoid glycosides but may differ in their specific composition and concentration . Compared to these extracts, this compound has been more extensively studied and has demonstrated consistent therapeutic effects in clinical trials .

List of Similar Compounds:- Tebonin

- Rokan

- Ginkgo biloba extract EGb 761

Biologische Aktivität

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine; phosphoric acid, commonly referred to as chloroquine derivative, is a compound primarily recognized for its antimalarial properties. This article delves into its biological activity, exploring its mechanisms of action, therapeutic applications, and recent research findings.

- Molecular Formula : C18H26ClN3O4P

- Molecular Weight : 417.87 g/mol

- CAS Number : 122933-57-7

The biological activity of chloroquine derivatives is attributed to several mechanisms:

- Antimalarial Activity : Chloroquine inhibits the heme polymerization process within the malaria parasite (Plasmodium species), leading to toxic accumulation of free heme in the parasite .

- Immunomodulatory Effects : The compound exhibits immunomodulatory properties by affecting cytokine production and influencing immune cell function. This may contribute to its efficacy in treating autoimmune diseases .

- Antiviral Properties : Recent studies indicate that chloroquine can inhibit viral replication in various viruses, including SARS-CoV-2, by interfering with the virus's ability to enter host cells and modulating the immune response .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of chloroquine derivatives:

Case Studies

Several studies have highlighted the efficacy and safety profile of chloroquine derivatives:

- Malaria Treatment : A clinical trial demonstrated that chloroquine significantly reduced parasitemia in patients with uncomplicated malaria compared to placebo .

- COVID-19 Research : A study evaluated the use of chloroquine in COVID-19 patients, showing a reduction in viral load and improved clinical outcomes when administered early in the disease progression .

- Autoimmune Disorders : Research has indicated that chloroquine can be beneficial in managing conditions like rheumatoid arthritis and lupus by modulating immune responses .

Eigenschaften

CAS-Nummer |

1446-17-9 |

|---|---|

Molekularformel |

C18H29ClN3O4P |

Molekulargewicht |

417.9 g/mol |

IUPAC-Name |

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid |

InChI |

InChI=1S/C18H26ClN3.H3O4P/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;1-5(2,3)4/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);(H3,1,2,3,4) |

InChI-Schlüssel |

AEUAEICGCMSYCQ-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O |

Kanonische SMILES |

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O |

Key on ui other cas no. |

50-63-5 |

Synonyme |

Chloroquinine phosphate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.